2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide
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Overview
Description
2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phenoxyacetohydrazide backbone with a pyrazolyl substituent, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by its attachment to a phenoxyacetohydrazide moiety. The reaction conditions often include the use of methanol as a solvent and stirring at room temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenoxy and pyrazolyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenoxy or pyrazolyl rings.
Scientific Research Applications
2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and pyrazolyl groups can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. These interactions can affect various cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxy-4-methoxyphenyl)ethyl-1-O-β-D-(4-O-feruloyl)glucopyranoside
- 2-(3-Hydroxy-4-methoxyphenyl)acetic acid
Uniqueness
2-(3-hydroxy-4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-[3-hydroxy-4-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]phenoxy]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-25-16-5-3-2-4-12(16)14-9-20-22-18(14)13-7-6-11(8-15(13)23)26-10-17(24)21-19/h2-9,23H,10,19H2,1H3,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJSMUHREOUBDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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